molecular formula C20H27N3O3 B6578368 3,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide CAS No. 1049433-78-4

3,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No. B6578368
CAS RN: 1049433-78-4
M. Wt: 357.4 g/mol
InChI Key: KDKVOWGTCAOIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide, also known as N-methyl-1H-pyrrol-2-yl-2-(pyrrolidin-1-yl)ethyl-3,4-dimethoxybenzamide, is a novel compound that has been identified as a potential therapeutic agent for a variety of diseases. This compound has been studied extensively in preclinical and clinical trials, and it has shown promise in a number of areas, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

3,4-Dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has been studied extensively in preclinical and clinical trials for its potential therapeutic applications. It has been investigated as a potential treatment for a variety of diseases, including cancer, inflammation, and neurological disorders. In particular, it has been shown to possess anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. In addition, it has been studied for its potential to modulate the immune system and to act as an anti-oxidant.

Mechanism of Action

The exact mechanism of action of 3,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). Additionally, it has been hypothesized that the compound may act as an agonist of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the activity of several enzymes involved in inflammation, including COX-2, LOX, and 5-LOX. Additionally, it has been shown to possess anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. It has also been shown to modulate the immune system and to act as an anti-oxidant.

Advantages and Limitations for Lab Experiments

The use of 3,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide in laboratory experiments has a number of advantages and limitations. On the one hand, the compound is relatively easy to synthesize and is readily available for use in research. Additionally, it has been shown to possess a number of biochemical and physiological effects, making it a useful tool for studying the mechanisms of inflammation, cancer, and neurological disorders. On the other hand, the compound has not yet been approved for use in humans, and the exact mechanism of action is still not fully understood.

Future Directions

The potential therapeutic applications of 3,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide are still being explored. Future research should focus on further elucidating the exact mechanism of action of the compound and identifying its potential therapeutic applications. Additionally, further research should be conducted to explore the potential side effects of the compound and to identify any potential drug interactions. Finally, further research should be conducted to explore the potential of the compound as an anti-cancer agent, as well as its potential use in treating other diseases such as inflammation and neurological disorders.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is relatively straightforward and involves the condensation of two starting materials, pyrrolidine and 3,4-dimethoxybenzamide. The reaction is catalyzed by an acid and proceeds via a nucleophilic substitution of the pyrrolidine for the methyl group on the benzamide. The reaction is typically carried out at room temperature and the resulting product is isolated and purified by column chromatography.

properties

IUPAC Name

3,4-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-22-10-6-7-16(22)17(23-11-4-5-12-23)14-21-20(24)15-8-9-18(25-2)19(13-15)26-3/h6-10,13,17H,4-5,11-12,14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKVOWGTCAOIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.